![molecular formula C18H22N6O2 B2595081 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide CAS No. 1421509-35-4](/img/structure/B2595081.png)
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide
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Description
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Studies have investigated the compound’s impact on cancer cells. It may inhibit cell proliferation, induce apoptosis, or interfere with signaling pathways. Researchers evaluate its efficacy against various cancer types, including lung, breast, colon, prostate, and liver cancers .
Antibacterial Agents
The compound’s structural features make it an interesting candidate for antibacterial drug development. Researchers explore its potential to disrupt bacterial cell walls, inhibit enzymes, or interfere with essential cellular processes. Rational modifications can enhance its antibacterial activity and minimize resistance .
Anti-fibrotic Agents
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide derivatives have demonstrated anti-fibrotic activity. Some compounds exhibit better efficacy than existing drugs like Pirfenidone. These findings suggest potential applications in treating fibrotic diseases .
properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-17(15-4-3-11-26-15)22-14-12-20-18(21-13-14)24-9-7-23(8-10-24)16-5-1-2-6-19-16/h1-2,5-6,12-13,15H,3-4,7-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNAJBPJCCMFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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